molecular formula C11H15FN2O B5423506 1-Butan-2-yl-3-(3-fluorophenyl)urea

1-Butan-2-yl-3-(3-fluorophenyl)urea

Cat. No.: B5423506
M. Wt: 210.25 g/mol
InChI Key: YBPXZYQJDTZCLD-UHFFFAOYSA-N
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Description

1-Butan-2-yl-3-(3-fluorophenyl)urea is a chemical compound with the molecular formula C11H15FN2O It is a urea derivative that contains a butan-2-yl group and a 3-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butan-2-yl-3-(3-fluorophenyl)urea typically involves the reaction of 3-fluoroaniline with butan-2-yl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-Fluoroaniline+Butan-2-yl isocyanateThis compound\text{3-Fluoroaniline} + \text{Butan-2-yl isocyanate} \rightarrow \text{this compound} 3-Fluoroaniline+Butan-2-yl isocyanate→this compound

The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-Butan-2-yl-3-(3-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized urea derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl urea derivatives.

Scientific Research Applications

1-Butan-2-yl-3-(3-fluorophenyl)urea has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Butan-2-yl-3-(3-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1-Butan-2-yl-3-(3-fluorophenyl)urea can be compared with other similar compounds, such as:

    1-Butyl-3-(2-fluorophenyl)urea: Similar structure but with a different substitution pattern on the phenyl ring.

    1-Benzyl-3-(3-fluorophenyl)urea: Contains a benzyl group instead of a butan-2-yl group.

    1-(Adamantan-1-ylmethyl)-3-(2,4-difluorophenyl)urea: Contains an adamantane moiety and multiple fluorine substitutions.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both butan-2-yl and 3-fluorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

1-butan-2-yl-3-(3-fluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O/c1-3-8(2)13-11(15)14-10-6-4-5-9(12)7-10/h4-8H,3H2,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPXZYQJDTZCLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)NC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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